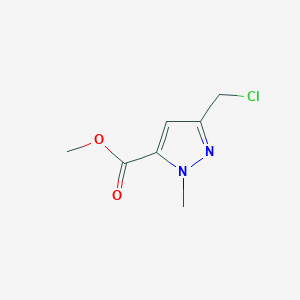

5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester

描述

属性

IUPAC Name |

methyl 5-(chloromethyl)-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-10-6(7(11)12-2)3-5(4-8)9-10/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFQFCXMOGAZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Pharmaceutical Intermediates

One of the primary applications of 5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester is as an intermediate in the synthesis of various pharmaceuticals. It has been noted for its potential in developing compounds with vasodilatory and antispasmodic effects . Its derivatives are often incorporated into drug formulations aimed at treating cardiovascular diseases and muscle spasms.

Insecticidal Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant insecticidal properties. For instance, studies have shown that modifications to the pyrazole structure can lead to enhanced activity against pests such as Aphis fabae and spider mites. The incorporation of the chloromethyl group in this compound may contribute to its bioactivity, making it a candidate for developing new insecticides .

Pesticides Development

The compound has been explored for its potential use in formulating new pesticides. Its structural features allow it to act as a scaffold for designing molecules with improved efficacy against agricultural pests. The ability to modify the pyrazole ring enhances its versatility in agrochemical applications, particularly in creating compounds that are both effective and environmentally friendly .

Case Studies

Several studies have highlighted the synthesis and application of pyrazole derivatives in various fields:

- Insecticidal Efficacy : A study synthesized a series of pyrazole derivatives, including this compound, testing their effectiveness against different pest species. Results indicated promising insecticidal activity, suggesting potential applications in pest control formulations .

- Pharmaceutical Development : Research focusing on the modification of pyrazole compounds has led to the identification of several candidates for further development into therapeutic agents. The chloromethyl group was found to enhance the pharmacological profile of certain derivatives, indicating a pathway for future drug development .

作用机制

The mechanism by which 5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reactions it undergoes.

相似化合物的比较

Structural and Molecular Differences

The following table summarizes key structural analogs, their substituents, and molecular properties:

Note: Values marked with * are inferred due to incomplete data for the target compound.

Functional Group and Reactivity Analysis

- Chloromethyl Group (Target Compound) : The chloromethyl group at position 5 enhances electrophilic reactivity, enabling nucleophilic substitution reactions (e.g., with amines or thiols) to form derivatives for drug discovery .

- Trifluoromethylpyridine Moiety (CAS 1858241-68-5) : The trifluoromethyl group increases lipophilicity and metabolic stability, making this compound suitable for medicinal chemistry applications .

- Amino and Hydroxyethyl Groups (CAS 866838-00-8, 42562-52-7): These polar substituents improve solubility in aqueous media, beneficial for bioavailability in pharmaceuticals .

Physicochemical Properties

- Lipophilicity : The trifluoromethylpyridine derivative (logP ~2.5 estimated) is more lipophilic than the hydroxyethyl analog (logP ~0.8), impacting membrane permeability .

- Stability : Chloromethyl and nitro groups may confer sensitivity to hydrolysis or photodegradation, necessitating stabilized formulations .

生物活性

5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester (CAS No: 1208081-34-8) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C7H9ClN2O2

- Molecular Weight : 188.61 g/mol

- Purity : ≥ 95%

- Appearance : Colorless to pale yellow liquid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group serves as a reactive site that can form covalent bonds with target proteins, potentially altering their function. This mechanism is particularly relevant in the context of enzyme inhibition and receptor modulation.

Antimicrobial Activity

Preliminary studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 5-Chloromethyl-2-methyl-2H-pyrazole have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. A study demonstrated that related compounds could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for these compounds were comparable to those of established anti-inflammatory drugs like celecoxib .

Anticancer Properties

5-Chloromethyl-2-methyl-2H-pyrazole derivatives have been investigated for their anticancer activity. In vitro assays revealed that these compounds could inhibit the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest. For example, certain derivatives showed IC50 values in the micromolar range against various tumor cell lines, indicating their potential as anticancer agents .

Study on COX Inhibition

A recent study evaluated the anti-inflammatory effects of several pyrazole derivatives, including 5-Chloromethyl-2-methyl-2H-pyrazole. The results indicated that these compounds significantly inhibited COX-2 activity, with an IC50 value comparable to indomethacin (IC50 = 9.17 μM) . This suggests that the compound may serve as a lead structure for developing new anti-inflammatory drugs.

Antimicrobial Screening

Another study screened various pyrazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds similar to 5-Chloromethyl-2-methyl-2H-pyrazole exhibited notable antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against tested strains .

Research Findings Summary Table

| Activity Type | Related Compound | Mechanism/Effect | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Pyrazole Derivatives | Inhibition of bacterial growth | MIC: 4 - 32 µg/mL |

| Anti-inflammatory | COX inhibitors | Inhibition of COX enzymes | IC50: ~9 μM |

| Anticancer | Various Tumor Cell Lines | Induction of apoptosis/cell cycle arrest | IC50: Micromolar range |

常见问题

Basic Research Questions

Q. What are optimized synthetic routes for 5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, and how do reaction conditions influence yield?

- Methodology : A two-step synthesis is commonly employed. First, 4-chloromethylpyrazole derivatives react with sodium azide (NaN₃) in dimethylformamide (DMF) at 50°C for 3 hours to form azidomethyl intermediates. Subsequent esterification with methyl esters under reflux conditions in tetrahydrofuran (THF) with catalysts like cyanacetamide yields the target compound. Purification involves recrystallization from ethanol or dichloromethane extraction .

- Key Variables : Temperature (e.g., -60°C ±20°C for diazo compound reactions), solvent polarity, and catalyst choice (e.g., tert-butyl peroxide) significantly impact regioselectivity and yield .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- Analytical Workflow :

- ¹H-NMR : Peaks at δ 3.7–3.9 ppm (methyl ester groups) and δ 6.1–6.3 ppm (pyrazole protons) confirm substitution patterns.

- IR : Stretches at ~1700 cm⁻¹ (ester C=O) and ~1540 cm⁻¹ (C-Cl) validate functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 218–220 (M⁺) with fragmentation patterns matching pyrazole ring cleavage .

Q. What purification challenges arise during synthesis, and how are they addressed?

- Common Issues : Co-elution of regioisomers (e.g., 4- vs. 5-substituted pyrazoles) and residual solvents (DMF, THF).

- Solutions :

- Recrystallization : Ethanol or toluene recrystallization improves purity, with cooling rates adjusted to minimize isomer co-precipitation .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) resolves structural analogs .

Advanced Research Questions

Q. How can regiochemical control be achieved during the synthesis of pyrazole derivatives to avoid undesired isomers?

- Strategies :

- Steric Effects : Bulky substituents (e.g., 2-methyl groups) direct electrophilic substitution to the 3-position .

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) with XPhos ligands enhance selectivity in cross-coupling reactions, as shown in analogous pyrazole syntheses .

- Validation : Comparative ¹H-NMR analysis of isomer ratios under varying conditions (e.g., temperature, solvent) .

Q. What is the hydrolytic stability of the chloromethyl and ester groups under physiological or acidic conditions?

- Experimental Design :

- pH Stability Studies : Incubate the compound in buffers (pH 1–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Findings : The chloromethyl group is prone to hydrolysis at pH < 3, forming carboxylic acid derivatives. Ester groups remain stable below pH 5 but hydrolyze at higher pH .

Q. How can crystallographic data resolve ambiguities in molecular conformation or intermolecular interactions?

- Case Study : Single-crystal X-ray diffraction of analogous pyrazole esters (e.g., 5-pyridin-2-yl-1H-triazole-3-carboxylic acid ethyl ester) reveals planar pyrazole rings with dihedral angles <10° between ester and heterocyclic moieties. Hydrogen bonding between Cl and adjacent methyl groups stabilizes the crystal lattice .

- Application : Use crystallography to validate computational models (e.g., DFT) of steric hindrance or π-π stacking .

Q. How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values) across studies?

- Root Causes : Differences in assay conditions (e.g., cell lines, incubation times) or compound purity.

- Resolution :

- Standardization : Use a reference compound (e.g., indomethacin) in anti-inflammatory assays to calibrate results .

- Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM) to identify outliers .

Safety and Handling

Q. What precautions are necessary for safe laboratory handling of this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services. Avoid drainage contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。